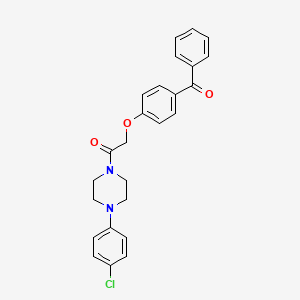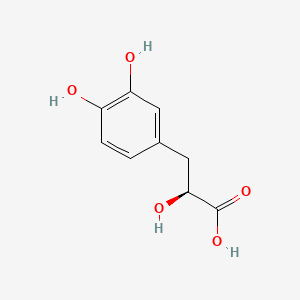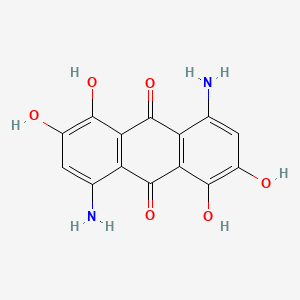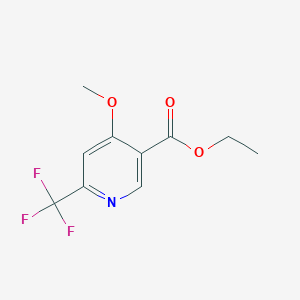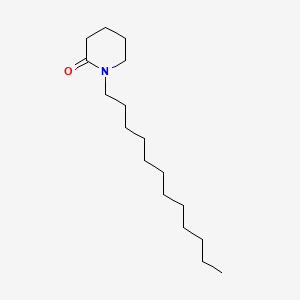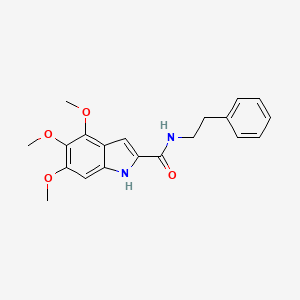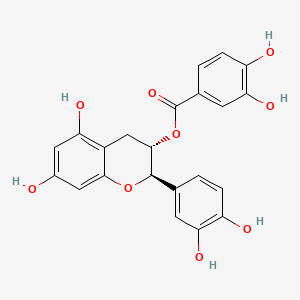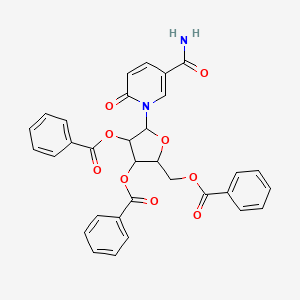
6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound. It is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a pentofuranosyl moiety with benzoyl protecting groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Attachment of the Pentofuranosyl Moiety: This step requires the use of a glycosylation reaction, where the pentofuranosyl group is introduced.
Benzoylation: The final step involves the protection of hydroxyl groups on the pentofuranosyl moiety using benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The benzoyl protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: May include oxidized derivatives of the pyridine ring.
Reduction Products: May include reduced forms of the carbonyl groups.
Substitution Products: May include derivatives where benzoyl groups are replaced by other functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide would depend on its specific interactions with biological molecules. It may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with DNA/RNA: Affecting genetic expression or replication.
Modulation of Receptor Activity: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1-(pentofuranosyl)-1,6-dihydropyridine-3-carboxamide: Lacks the benzoyl protecting groups.
1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide: Lacks the oxo group.
Uniqueness
Structural Complexity: The presence of both the oxo group and the benzoyl-protected pentofuranosyl moiety makes it unique.
Potential Biological Activity: The combination of these functional groups may result in unique biological properties.
Properties
CAS No. |
23312-65-4 |
|---|---|
Molecular Formula |
C32H26N2O9 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(5-carbamoyl-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O9/c33-28(36)23-16-17-25(35)34(18-23)29-27(43-32(39)22-14-8-3-9-15-22)26(42-31(38)21-12-6-2-7-13-21)24(41-29)19-40-30(37)20-10-4-1-5-11-20/h1-18,24,26-27,29H,19H2,(H2,33,36) |
InChI Key |
HSXPWENRVOVCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C=CC3=O)C(=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


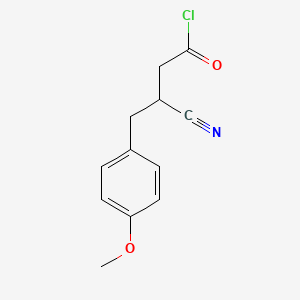
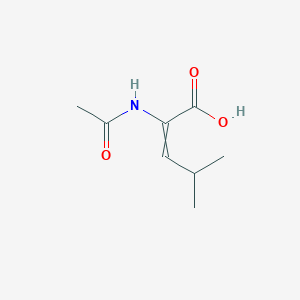
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
